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Introduction Protein glycosylation is a critical post-translational modification that significantly

influences protein folding, stability, and function.[1][2] In therapeutic antibodies, the structure of

the N-glycan in the Fc region profoundly impacts effector functions such as Antibody-

Dependent Cell-Mediated Cytotoxicity (ADCC).[3][4][5] Naturally produced antibodies are

typically a heterogeneous mixture of different glycoforms, which complicates structure-function

relationship studies and can lead to batch-to-batch variability. The production of homogeneous

glycoproteins, particularly those with afucosylated, non-galactosylated (G0) glycoforms, is of

high interest as the absence of core fucose has been shown to enhance ADCC activity by

increasing the binding affinity to the FcγRIIIa receptor on immune effector cells.

This application note details a robust chemoenzymatic method for producing homogeneous G0

glycoforms of glycoproteins, particularly monoclonal antibodies (mAbs). The strategy involves

the initial deglycosylation of a heterogeneously glycosylated protein using a wild-type

endoglycosidase, followed by the enzymatic transfer of a synthetically prepared, homogeneous

G0 N-glycan using an endoglycosidase mutant (glycosynthase). This approach offers a

powerful tool for creating well-defined glycoproteins for research and therapeutic development.

Principle of the Method
The chemoenzymatic synthesis of homogeneous G0 glycoproteins is a two-step process:
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Deglycosylation: A wild-type endo-β-N-acetylglucosaminidase (ENGase), such as EndoS

from Streptococcus pyogenes, is used to hydrolyze the heterogeneous N-glycans from the

starting glycoprotein (e.g., a commercial mAb). This enzyme specifically cleaves the β-1,4-

glycosidic bond between the two N-acetylglucosamine (GlcNAc) residues in the chitobiose

core, leaving a single GlcNAc residue attached to the asparagine at the glycosylation site.

Transglycosylation (Glycan Remodeling): A glycosynthase, which is an engineered ENGase

mutant (e.g., Endo-S-D233Q), is used to transfer a pre-synthesized homogeneous G0-

glycan oxazoline onto the GlcNAc-tagged protein. These mutants lack hydrolytic activity but

retain the ability to catalyze the formation of a new glycosidic bond, enabling the efficient and

specific attachment of the desired glycan. The use of a glycan oxazoline as the donor

substrate facilitates the reaction.

This process, often termed "glycan remodeling," transforms a heterogeneous mixture of

glycoforms into a single, well-defined homogeneous G0 glycoform.

Experimental Workflow
The overall workflow for the chemoenzymatic synthesis of a homogeneous G0 antibody is

depicted below.
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Step 1: Deglycosylation

Step 2: Transglycosylation
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Caption: Chemoenzymatic workflow for G0 glycoform synthesis.

Quantitative Data Summary
The chemoenzymatic remodeling process significantly improves the homogeneity of the

glycoprotein and can enhance its biological activity. The following table summarizes typical

results from the glycoengineering of an anti-Her2 mAb.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1236651?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Heterogeneous
mAb (Start)

Homogeneous G0-
mAb (Final)

Reference

Purity (SDS-PAGE) >95% >95%

Glycan Profile G0F, G1F, G2F, Man5 Homogeneous G0

Yield of

Transglycosylation
N/A Quantitative

Relative Binding to

FcγRIIIa
1.0 (baseline) ~1.5 - 2.0x increase

ADCC Activity Baseline
Significantly

Enhanced

Note: Values are representative and can vary based on the specific protein and reaction

conditions.

Detailed Experimental Protocols
Protocol 1: Deglycosylation of Monoclonal Antibody with EndoS

This protocol describes the removal of heterogeneous N-glycans from a commercially available

monoclonal antibody, leaving a single GlcNAc residue.

Materials:

Monoclonal Antibody (e.g., Trastuzumab, Rituximab)

Recombinant EndoS (wild-type)

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Protein A affinity chromatography column

SDS-PAGE analysis materials

Procedure:
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Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

Add wild-type EndoS enzyme to the antibody solution. A typical enzyme-to-substrate ratio is

1:100 (w/w).

Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.

Monitor the reaction progress using SDS-PAGE. A successful reaction will show a downward

shift in the molecular weight of the antibody heavy chain, corresponding to the removal of the

glycan.

Once the reaction is complete, purify the resulting GlcNAc-mAb using Protein A affinity

chromatography to remove the EndoS enzyme and any cleaved glycans.

Elute the purified GlcNAc-mAb, buffer-exchange into a suitable storage buffer (e.g., PBS, pH

7.4), and concentrate to the desired concentration.

Confirm the purity and integrity of the GlcNAc-mAb by SDS-PAGE and mass spectrometry.

Protocol 2: Synthesis of Homogeneous G0-mAb via Transglycosylation

This protocol details the attachment of a synthetic G0-glycan oxazoline to the GlcNAc-mAb

using a glycosynthase enzyme.

Materials:

Purified GlcNAc-mAb (from Protocol 1)

Chemically synthesized G0-glycan oxazoline donor substrate

Recombinant EndoS mutant (glycosynthase, e.g., Endo-S-D233Q)

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Protein A affinity chromatography column

Analytical tools: SDS-PAGE, Mass Spectrometry (e.g., ESI-MS)
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Procedure:

Dissolve the purified GlcNAc-mAb and the G0-glycan oxazoline in the reaction buffer. Use a

5-10 fold molar excess of the glycan oxazoline donor relative to the GlcNAc-mAb.

Add the EndoS-D233Q glycosynthase to the solution. A typical enzyme-to-substrate ratio is

1:50 (w/w).

Incubate the reaction at 30°C for 4-8 hours with gentle agitation.

Monitor the reaction by observing the upward shift in the heavy chain band on an SDS-PAGE

gel, indicating the attachment of the G0 glycan.

Upon completion, purify the resulting homogeneous G0-mAb using Protein A affinity

chromatography to remove the enzyme and excess glycan donor.

Elute the G0-mAb, perform buffer exchange into a final formulation buffer, and concentrate.

Characterize the final product thoroughly.

SDS-PAGE: To confirm purity and the molecular weight shift.

Mass Spectrometry: To verify the exact mass of the glycosylated heavy chain and confirm

the homogeneity of the G0 glycoform.

Logical Relationship Diagram
The selection of the appropriate enzyme is critical and depends on the glycan structures

present on the starting material.
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Caption: Enzyme selection guide for deglycosylation.

Conclusion The chemoenzymatic approach provides a powerful and efficient platform for the

synthesis of homogeneous G0 glycoproteins. This method allows for precise control over the

glycan structure, facilitating detailed structure-activity relationship studies and the development

of next-generation therapeutic antibodies with enhanced and consistent effector functions. The

protocols outlined here provide a reproducible framework for researchers to generate these

valuable molecules in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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